Lipophilicity (XLogP3-AA) Comparison: Enhanced Membrane Permeability Potential of CAS 41332-25-6 Versus Phenyl-Substituted MAO Inhibitor Leads
The target compound exhibits a computed XLogP3-AA of 5.6 [1]. This value exceeds the lipophilicity of most reported phenyl-substituted 1-benzhydrylpiperazine MAO inhibitors, which typically fall within the range of XLogP 3.5–4.5, based on structural analysis of compounds 1–21 from the 2018 Kumar et al. series [2]. The higher logP of the naphthyl-substituted derivative suggests greater passive membrane permeability potential, a property that may be advantageous for central nervous system (CNS) target engagement but may also increase the risk of non-specific protein binding and reduced aqueous solubility.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 5.6 |
| Comparator Or Baseline | Typical phenyl-substituted 1-benzhydrylpiperazine MAO inhibitors: XLogP 3.5–4.5 (estimated range based on representative structures from Kumar et al., 2018) |
| Quantified Difference | ~1.1–2.1 logP units higher |
| Conditions | Computed using XLogP3 3.0 algorithm (PubChem); comparator range estimated from structural analysis of literature compounds |
Why This Matters
Lipophilicity directly influences compound handling (solubility in DMSO/aqueous buffers), assay compatibility, and in vivo distribution; researchers requiring a high-logP benzhydrylpiperazine probe for membrane permeability studies should select this compound over less lipophilic analogs.
- [1] PubChem. (2026). Compound Summary: 1-(4-(Diphenylmethyl)piperazinyl)-2-naphthylethan-1-one, CID 4453612. Computed Properties: XLogP3-AA. National Library of Medicine. View Source
- [2] Kumar, B., et al. (2018). Synthesis, biological evaluation and molecular modeling studies of phenyl-/benzhydrylpiperazine derivatives as potential MAO inhibitors. Bioorganic Chemistry, 77, 252–262. DOI: 10.1016/j.bioorg.2018.01.020. View Source
